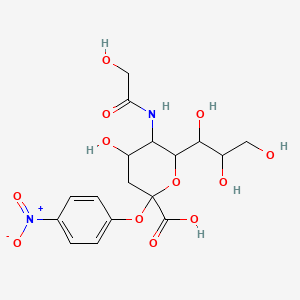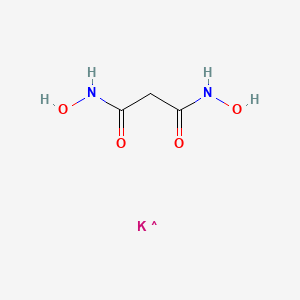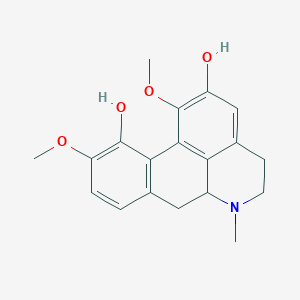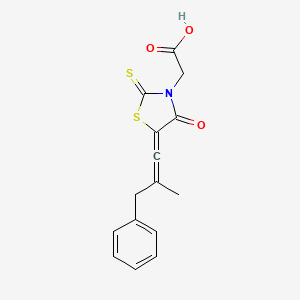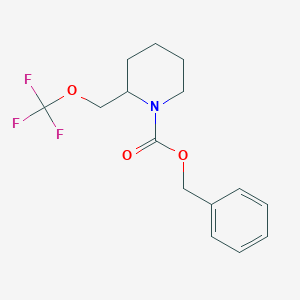
2-Trifluoromethoxymethyl-piperidine-1-carboxylic acid benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Trifluoromethoxymethyl-piperidine-1-carboxylic acid benzyl ester is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethoxymethyl-piperidine-1-carboxylic acid benzyl ester typically involves the esterification of 2-Trifluoromethoxymethyl-piperidine-1-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by various reagents such as sulfuryl fluoride (SO₂F₂) which mediates a dehydrative coupling of carboxylic acids with alcohols at room temperature . The reaction conditions are mild and offer high efficiency with broad substrate scope and excellent functional group compatibility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve high-throughput screening of solvent-reagent combinations to identify optimal conditions for esterification. For example, the use of Mukaiyama’s reagent in conjunction with dimethyl carbonate (DMC) has been identified as an optimal condition for Steglich-type esterification reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Trifluoromethoxymethyl-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Trifluoromethoxymethyl-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-Trifluoromethoxymethyl-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The piperidine ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.
Piperidinones: Compounds containing a piperidine ring with a ketone group, known for their biological activity.
Spiropiperidines: Piperidine derivatives with a spirocyclic structure, used in drug design.
Uniqueness
2-Trifluoromethoxymethyl-piperidine-1-carboxylic acid benzyl ester is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable compound in the synthesis of pharmaceuticals and other biologically active molecules .
Eigenschaften
Molekularformel |
C15H18F3NO3 |
|---|---|
Molekulargewicht |
317.30 g/mol |
IUPAC-Name |
benzyl 2-(trifluoromethoxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H18F3NO3/c16-15(17,18)22-11-13-8-4-5-9-19(13)14(20)21-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
InChI-Schlüssel |
SOAOMTDOARIVIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)COC(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazole, 1-acetyl-4-bromomethyl[1,2,2,2-tetrafluoro-1-(heptafluoropropoxy)ethyl]-(9CI)](/img/structure/B12326350.png)
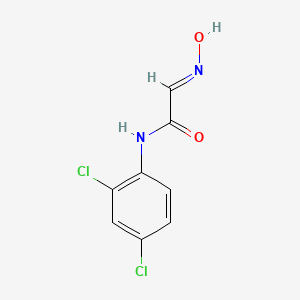
![2,3,9-trimethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-10-ol](/img/structure/B12326359.png)
![2-[4-[3,7-dihydroxy-2,3-bis(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-1-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12326363.png)
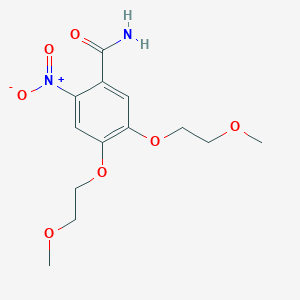
![Uridine, 2'-amino-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-](/img/structure/B12326390.png)
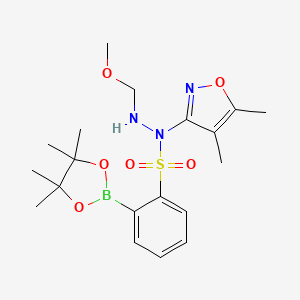
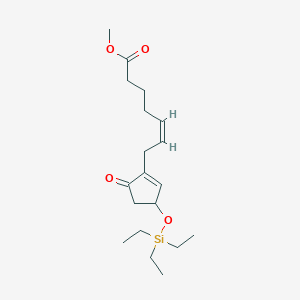
![6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12326396.png)
![Olean-12-en-28-oic acid, 3-[(O-beta-D-glucopyranosyl-(1-->3)-O-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-alpha-L-arabinopyranosyl)oxy]-, O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranosyl ester, (3beta)-](/img/structure/B12326410.png)
